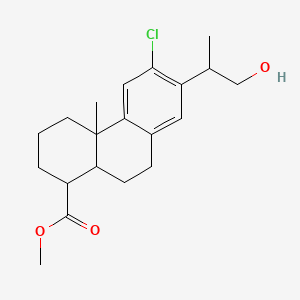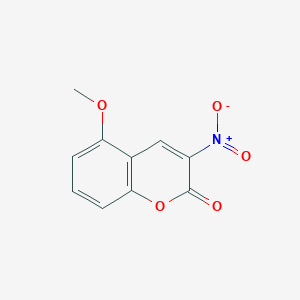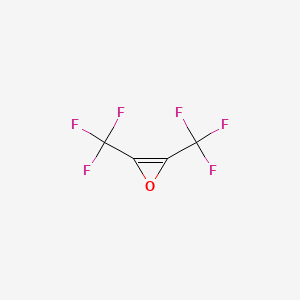
Bis(trifluoromethyl)oxirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(trifluoromethyl)oxirene is a highly strained, anti-aromatic organic compound characterized by the presence of two trifluoromethyl groups attached to an oxirene ring. This compound is of significant interest in the field of organic chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(trifluoromethyl)oxirene can be synthesized through the isomerization of ketene in low-temperature methanol-acetaldehyde matrices. This process involves the resonant energy transfer of the internal energy of oxirene to the vibrational modes of methanol . Another method involves the use of bis(trifluoromethyl)peroxide as a trifluoromethoxylating reagent under mild conditions employing either visible light photoredox or TEMPO catalysis .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s high reactivity and instability. The synthesis typically requires controlled laboratory conditions to ensure the safe handling and isolation of the compound.
Análisis De Reacciones Químicas
Types of Reactions
Bis(trifluoromethyl)oxirene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed mechanisms are not extensively documented.
Reduction: Reduction reactions involving this compound are less common due to its high reactivity.
Substitution: The compound can participate in substitution reactions, particularly involving nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include visible light photoredox catalysts, TEMPO, and other nucleophilic agents . The reactions typically occur under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, trifluoromethoxylated arenes can be produced using bis(trifluoromethyl)peroxide as a reagent .
Aplicaciones Científicas De Investigación
Bis(trifluoromethyl)oxirene has several scientific research applications, including:
Chemistry: The compound is used as a reactive intermediate in the synthesis of other fluorinated organic compounds.
Biology: Its unique structural properties make it a subject of study in biological research, particularly in understanding the effects of fluorinated compounds on biological systems.
Mecanismo De Acción
The mechanism of action of bis(trifluoromethyl)oxirene involves its high reactivity and ability to participate in various chemical reactions. The compound’s molecular targets and pathways are primarily related to its interaction with nucleophilic and electrophilic reagents, leading to the formation of stable products .
Comparación Con Compuestos Similares
Similar Compounds
Trifluoromethyltrimethylsilane: Used in trifluoromethylation reactions, similar to bis(trifluoromethyl)oxirene.
Trifluoromethane: Another fluorinated compound used in organic synthesis.
Trifluoromethyl sulfone: Known for its strong electron-withdrawing properties.
Uniqueness
This compound is unique due to its highly strained oxirene ring and the presence of two trifluoromethyl groups. This combination imparts distinct reactivity and stability characteristics, making it a valuable compound in advanced organic synthesis and research .
Propiedades
Número CAS |
84802-91-5 |
|---|---|
Fórmula molecular |
C4F6O |
Peso molecular |
178.03 g/mol |
Nombre IUPAC |
2,3-bis(trifluoromethyl)oxirene |
InChI |
InChI=1S/C4F6O/c5-3(6,7)1-2(11-1)4(8,9)10 |
Clave InChI |
HIHAJPGYZFEJIA-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(O1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


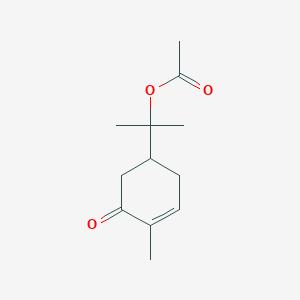
![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
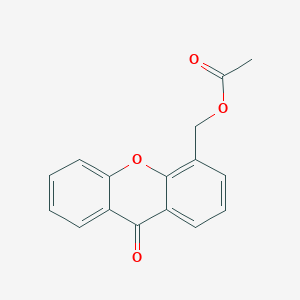
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)

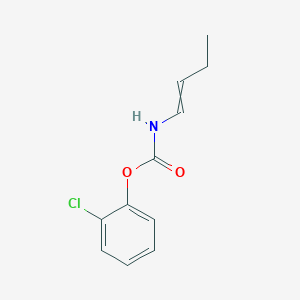
![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
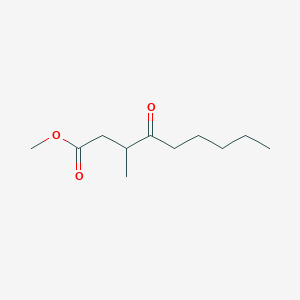
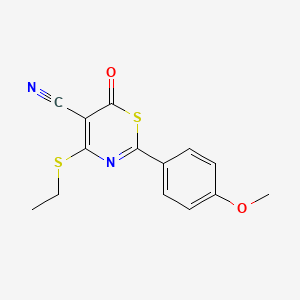
![2-[3-(Morpholin-4-yl)propyl]-1,1-diphenylbutane-1,4-diol](/img/structure/B14403706.png)
